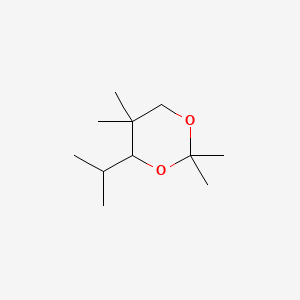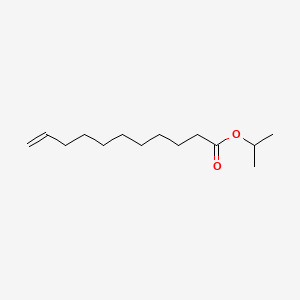
isopropyl undecylenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
isopropyl undecylenate, also known as isopropyl undec-10-enoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from 10-undecenoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: isopropyl undecylenate undergoes various chemical reactions, including:
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.
Aminocarbonylation: This reaction involves the addition of an amine and carbon monoxide to the ester, forming amides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to the double bond, forming organosilicon compounds.
Common Reagents and Conditions:
Hydroformylation: Catalyzed by rhodium or cobalt complexes under high pressure of carbon monoxide and hydrogen.
Aminocarbonylation: Catalyzed by palladium complexes in the presence of amines and carbon monoxide.
Hydrosilylation: Catalyzed by platinum or rhodium complexes in the presence of silanes.
Major Products:
Hydroformylation: Aldehydes
Aminocarbonylation: Amides
Hydrosilylation: Organosilicon compounds
Applications De Recherche Scientifique
isopropyl undecylenate has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of bifunctional polymer precursors and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial activities.
Industry: Used in the production of flavors, fragrances, and as a chain stopper in polymerization reactions.
Mécanisme D'action
The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
- 10-Undecenoic acid methyl ester
- Undecylenic acid methyl ester
- Methyl 10-undecenoate
Comparison: isopropyl undecylenate is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to its methyl ester counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
5459-98-3 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
propan-2-yl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3 |
Clé InChI |
SJMKHCGKNIXLKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
SMILES canonique |
CC(C)OC(=O)CCCCCCCCC=C |
| 5459-98-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


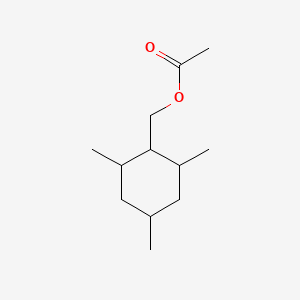
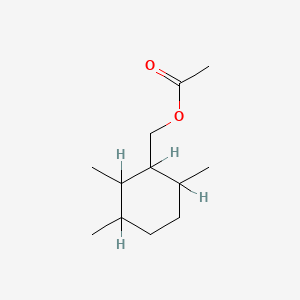
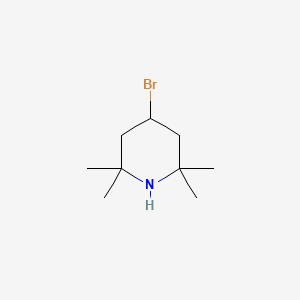
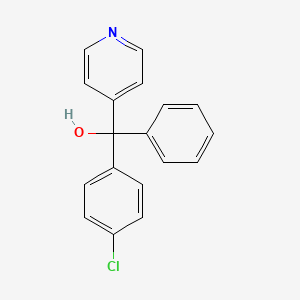
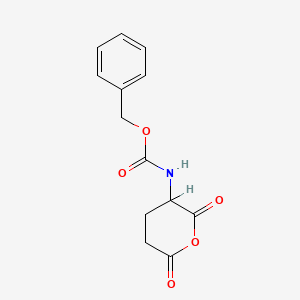

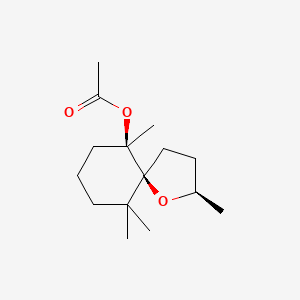
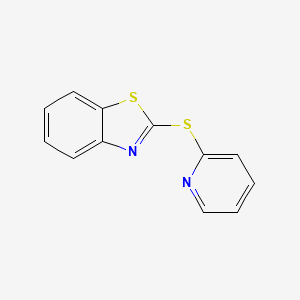
![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
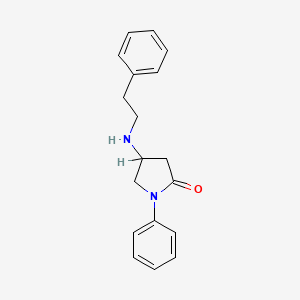
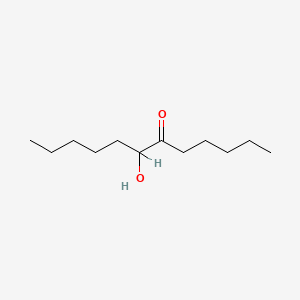
![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)
